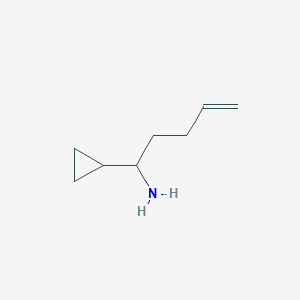

1-Cyclopropylpent-4-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

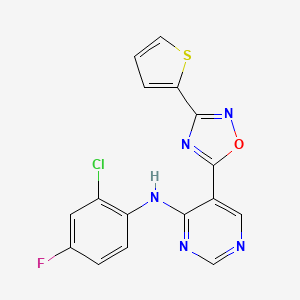

“1-Cyclopropylpent-4-en-1-amine” is a cyclic amine compound. It has a molecular formula of C8H15N and a molecular weight of 125.21 . This compound has been the subject of much research over the past few decades due to its interesting physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general synthetic strategies for amines involve reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data were not found in the search results.

Aplicaciones Científicas De Investigación

1-Cyclopropylpent-4-en-1-amine has been studied for its potential use in medicinal chemistry. It has been shown to have activity against certain cancer cell lines, including breast and lung cancer. Additionally, it has been studied for its potential use as a building block in the synthesis of novel pharmaceuticals. In material science, it has been studied for its potential use in the development of new polymers and materials.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropylpent-4-en-1-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have activity against certain enzymes involved in cancer cell growth.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to have activity against cancer cell lines, as well as certain enzymes involved in cancer cell growth. Additionally, it has been studied for its potential use in the development of new polymers and materials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-Cyclopropylpent-4-en-1-amine in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or animals. Additionally, its potential use as a building block in the synthesis of novel pharmaceuticals and materials makes it a valuable tool for researchers. However, one limitation is its limited availability, which can make it difficult for researchers to obtain.

Direcciones Futuras

There are several potential future directions for the study of 1-Cyclopropylpent-4-en-1-amine. One direction is the development of new pharmaceuticals and materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Finally, the synthesis method could be optimized further to increase yield and purity, making it more accessible to researchers.

Métodos De Síntesis

The synthesis of 1-Cyclopropylpent-4-en-1-amine involves the reaction of cyclopropylcarbinol with propargylamine. This reaction is catalyzed by copper (I) iodide and triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.

Safety and Hazards

The safety information for “1-Cyclopropylpent-4-en-1-amine” includes several hazard statements: H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propiedades

IUPAC Name |

1-cyclopropylpent-4-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBUMXXYIZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2385702.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)